molecular formula C10H8ClNO B053427 1-Methylindolizine-3-carbonyl chloride CAS No. 115813-14-4

1-Methylindolizine-3-carbonyl chloride

Cat. No. B053427
CAS RN: 115813-14-4
M. Wt: 193.63 g/mol
InChI Key: OGLDTKSWOQNDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylindolizine-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of indolizine, which is a heterocyclic organic compound. The compound has been synthesized through various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-Methylindolizine-3-carbonyl chloride is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects
Studies have shown that 1-Methylindolizine-3-carbonyl chloride has a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methylindolizine-3-carbonyl chloride in lab experiments is its wide range of biological activities. The compound can be used to study various cellular targets and pathways, which may have implications for the development of new drugs. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Methylindolizine-3-carbonyl chloride. One direction is to further explore its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
In conclusion, 1-Methylindolizine-3-carbonyl chloride is a chemical compound that has potential applications in scientific research. Its wide range of biological activities makes it a valuable tool for studying various cellular targets and pathways. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-Methylindolizine-3-carbonyl chloride involves the reaction of indolizine with thionyl chloride and methylamine. The reaction leads to the formation of the desired compound, which is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-Methylindolizine-3-carbonyl chloride has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

115813-14-4

Product Name

1-Methylindolizine-3-carbonyl chloride

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-methylindolizine-3-carbonyl chloride

InChI

InChI=1S/C10H8ClNO/c1-7-6-9(10(11)13)12-5-3-2-4-8(7)12/h2-6H,1H3

InChI Key

OGLDTKSWOQNDFE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2C(=C1)C(=O)Cl

Canonical SMILES

CC1=C2C=CC=CN2C(=C1)C(=O)Cl

synonyms

3-Indolizinecarbonylchloride,1-methyl-(9CI)

Origin of Product

United States

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